molecular formula C9H7NO2S2 B1166453 dilapan CAS No. 123535-69-3

dilapan

Cat. No.: B1166453
CAS No.: 123535-69-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilapan-S is a synthetic, non-pharmacological osmotic dilator made from a proprietary hydrogel (Aquacryl) designed for cervical ripening in obstetrics and gynecology . Its primary research and clinical applications include pre-induction cervical ripening during labor induction and preparation for gynecological procedures such as hysteroscopy . Upon insertion into the cervical canal, the dehydrated rods absorb fluid from the surrounding tissue, causing them to expand radially and exert steady, continuous pressure on the cervical wall . This action provides a tri-modal mechanism: the biophysical effect of osmotic dehydration softens the cervical tissue; the mechanical effect of expansion causes gradual cervical dilation; and the physiological effect of sustained pressure stimulates the local release of endogenous prostaglandins, further promoting cervical effacement . Studies indicate that this compound-S is non-inferior to other cervical ripening methods like Foley balloons and prostaglandin E2 in achieving vaginal delivery, with research highlighting potential benefits such as higher patient satisfaction due to less discomfort and significantly lower rates of complications during the ripening phase, including uterine tachysystole and non-reassuring fetal heart rate traces . A 2024 individual patient data meta-analysis also reported a high probability that this compound-S lowers cesarean delivery rates specifically in multiparous women . The device is intended for single use and should remain in place for a maximum of 24 hours . This product is For Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

CAS No.

123535-69-3

Molecular Formula

C9H7NO2S2

Synonyms

dilapan

Origin of Product

United States

Scientific Research Applications

Cervical Ripening Before Induction of Labor

Dilapan-S is primarily used for preinduction cervical ripening in women with an unfavorable cervix (Bishop score < 6). Studies have shown that it is effective in increasing the likelihood of vaginal delivery.

  • Study Comparison : A randomized controlled trial compared this compound-S to the Foley balloon, showing a vaginal delivery rate of 81.3% for this compound-S versus 76.1% for the Foley balloon, indicating noninferiority .
MethodVaginal Delivery Rate (%)Study Reference
This compound-S81.3
Foley Balloon76.1
Propess72.8

Outpatient Use

Recent studies have highlighted the feasibility of using this compound-S in outpatient settings, which can enhance patient comfort and reduce hospital stays.

  • Outcomes : A study indicated a 75% success rate in vaginal deliveries when using this compound-S in an outpatient setting, demonstrating its effectiveness outside traditional hospital environments .
SettingVaginal Delivery Rate (%)Duration of Insertion (Hours)Study Reference
Outpatient7524
Inpatient64.812

Comparison with Pharmacological Agents

This compound-S has been compared with pharmacological agents like misoprostol and dinoprostone, showing comparable efficacy in cervical ripening.

  • Efficacy : A study found no significant differences in vaginal delivery rates between this compound-S and misoprostol (61.6% vs. 59.2%) within a specified timeframe .

Case Study 1: Efficacy in Nulliparous Women

A pilot study involving nulliparous women demonstrated that this compound-S effectively facilitated cervical ripening with minimal complications. The mean gain in Bishop score was significant, indicating effective dilation.

  • Results : The study reported no cases of hyperstimulation and a high satisfaction rate among participants .

Case Study 2: Retained this compound

An incidental finding of retained this compound was reported in a woman experiencing perimenopausal bleeding, showcasing the importance of monitoring post-insertion outcomes and potential complications associated with its use .

Comparison with Similar Compounds

Foley Balloon

A 2024 noninferiority trial compared this compound-S to the Foley balloon in term pregnancies. Both methods achieved comparable rates of vaginal delivery (76% for this compound-S vs. 71% for Foley), with a noninferiority margin of 10% . However, the this compound-S group had higher baseline rates of gestational diabetes mellitus (GDM: 22.3% vs. 8.8%) and fetal growth restriction (FGR: 29.7% vs.

Metric This compound-S Foley Balloon P-value
Vaginal Delivery Rate 76% 71% N/A (noninferior)
GDM Incidence 22.3% 8.8% 0.001
FGR Incidence 29.7% 14.2% 0.001

Laminaria

This compound demonstrated superiority over laminaria (a seaweed-derived osmotic dilator) in multiple studies:

  • Induction Time : In second-trimester abortions, this compound reduced induction-to-abortion time to 10.9 ± 1.3 hours versus 16.1 ± 1.4 hours for laminaria (P < 0.05) .
  • Device Quantity : this compound required fewer devices (average 3 vs. 6 for laminaria) to achieve comparable cervical dilation .
  • Labor Induction : At term, this compound shortened induction-to-delivery time (10.8 ± 6.1 hours vs. 14.7 ± 9.2 hours; P < 0.05) .

This compound vs. Pharmacologic Agents

Misoprostol

A comparative study showed this compound achieved greater cervical dilation (median 9 mm vs. 6 mm; P < 0.05) and reduced the need for additional mechanical dilation (36% vs. 92%; P < 0.05) .

Metric This compound Misoprostol P-value
Median Cervical Diameter 9 mm 6 mm <0.05
Additional Dilation 36% 92% <0.05

Prostaglandin Gels (e.g., Prepidil)

  • Combination Therapy : this compound combined with Prepidil (PGE2 gel) showed a trend toward higher cesarean rates (36.4% vs. 11.8%; P = 0.083) but achieved greater cervical Bishop score improvements .
  • Synergy : Studies suggest prostaglandins may enhance uterine contractions, while this compound provides mechanical dilation, creating a synergistic effect in combination regimens .

Limitations and Contextual Variability

  • Prior Cesarean Sections: A German study found longer time to labor onset with this compound versus prostaglandins (Dinoprostone), requiring more oxytocin augmentation (76% vs. 43.1%) .
  • Study Design Gaps : Some trials lacked this compound-only arms or had small sample sizes, limiting direct comparisons .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Dilapan’s efficacy in cervical ripening while controlling for confounding variables?

  • Methodological Answer : Use randomized controlled trials (RCTs) with standardized insertion protocols (e.g., cervical baseline Bishop score, insertion duration, and dilation measurement intervals). Control groups should include pharmacological agents (e.g., prostaglandins) or mechanical alternatives (e.g., Foley catheters). Ensure blinding of outcome assessors to reduce bias. Track variables such as cervical trauma rates, patient discomfort, and time-to-target dilation .
  • Data Example : In historical RCTs, this compound achieved 8.3–10 mm dilation in 4–6 hours, comparable to PGE2 gel but with lower costs .

Q. What parameters are critical when comparing this compound’s mechanical action to pharmacological agents in cervical ripening studies?

  • Methodological Answer : Key parameters include:

  • Radial force generation : Measure using in vitro cervical models to quantify expansion dynamics.
  • Osmotic absorption rate : Track fluid uptake in simulated vaginal environments.
  • Clinical outcomes : Dilation efficiency (mm/hour), adverse events (e.g., uterine perforation), and patient-reported pain scores.
  • Reference historical protocols that standardized insertion depth (e.g., marking lines on this compound-S devices) .

Q. How can researchers ensure reproducibility when testing this compound’s performance across diverse patient populations?

  • Methodological Answer : Stratify participants by baseline cervical status (e.g., nulliparous vs. multiparous) and gestational age. Use multivariate regression to adjust for covariates like BMI and prior cervical surgery. Publish raw datasets (e.g., dilation timelines) in open repositories to enable meta-analyses .

Advanced Research Questions

Q. How can contradictions between historical and contemporary studies on this compound’s efficacy be resolved?

  • Methodological Answer : Conduct systematic reviews with sensitivity analyses to assess:

  • Temporal bias : Early studies (pre-2000) used first-generation this compound, while post-2015 studies use this compound-S (FDA-approved). Differentiate device iterations in meta-regressions.
  • Protocol variability : Adjust for differences in insertion duration (e.g., 3–4 hours vs. 24-hour protocols) and outcome definitions (e.g., "successful ripening" criteria).
  • Example: A 2021 review highlighted publication gaps post-1999, likely due to regulatory delays in FDA approval .

Q. What statistical methods are appropriate for analyzing variability in this compound’s dilation rates across clinical trials?

  • Methodological Answer : Use mixed-effects models to account for inter-study heterogeneity. Apply Kaplan-Meier curves for time-to-dilation analysis and Cox proportional hazards models to identify predictors of rapid/slow dilation. Address missing data via multiple imputation or inverse probability weighting .

Q. How can researchers investigate the long-term biomechanical effects of this compound on cervical integrity?

  • Methodological Answer : Combine clinical trials with biomechanical assays:

  • Post-removal histology : Assess collagen fiber alignment and extracellular matrix changes in tissue samples.
  • Shear-wave elastography : Quantify cervical stiffness pre/post-Dilapan use.
  • Compare findings to prostaglandin-treated cohorts to isolate mechanical vs. biochemical effects .

Methodological Challenges & Solutions

Q. What strategies mitigate bias in retrospective analyses of this compound’s outpatient vs. inpatient use?

  • Answer : Use propensity score matching to balance groups by covariates (e.g., gestational age, comorbidities). Validate results with instrumental variable analysis to address unmeasured confounders. Reference the 1999 outpatient RCT showing comparable safety to inpatient settings .

Q. How should researchers address ethical constraints in studying this compound’s contraindications (e.g., vaginal infections)?

  • Answer : Exclude high-risk populations from RCTs and conduct observational cohort studies with rigorous adverse-event monitoring. Use Bayesian adaptive designs to minimize patient exposure to harm .

Data Presentation Guidelines

  • Tables : Include baseline characteristics (e.g., Bishop scores), dilation rates, and adverse events. Use forest plots in meta-analyses to visualize effect sizes across studies .
  • Supplemental Materials : Provide raw dilation trajectories, device lot numbers, and environmental conditions (e.g., temperature during storage) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.